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molecular formula C6H9NO2 B8364363 4-Oxazolepropanol

4-Oxazolepropanol

Cat. No. B8364363
M. Wt: 127.14 g/mol
InChI Key: ISNFOLPMZHAFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138340B2

Procedure details

To a sol. of 3-oxazol-4-yl-acrylic acid ethyl ester (13.1 g, 90.5 mmol) in dry CH2Cl2 (50 mL) at −78° C. was added dropwise DIBAL (1M in hexane, 181 mL, 181 mmol). The reaction mixture was stirred at −78° C. for 1 h, then was allowed to warm slowly to rt while being stirred overnight. Aq. sat. potassium sodium tartrate was added, and the aq. phase was extracted three times with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. This crude product was purified by FC(CH2Cl2/MeOH; 49:1→48:2→47:3→46:4→45:5). To a sol. of this material in dry EtOH (120 mL) was added Pd on charcoal (10%, 700 mg), and the mixture was stirred at rt under H2 for 3 h. The mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. Drying the residue under high vacuum yielded the title compound (8.45 g, 73%). LC-MS: tR=0.45, ES+: 128.15.
Name
3-oxazol-4-yl-acrylic acid ethyl ester
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]=[CH:6][C:7]1[N:8]=[CH:9][O:10][CH:11]=1)C.CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(Cl)Cl>[O:10]1[CH:11]=[C:7]([CH2:6][CH2:5][CH2:4][OH:3])[N:8]=[CH:9]1 |f:2.3.4|

Inputs

Step One
Name
3-oxazol-4-yl-acrylic acid ethyl ester
Quantity
13.1 g
Type
reactant
Smiles
C(C)OC(C=CC=1N=COC1)=O
Name
Quantity
181 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to rt
STIRRING
Type
STIRRING
Details
while being stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted three times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
This crude product was purified by FC(CH2Cl2/MeOH; 49:1→48:2→47:3→46:4→45:5)
ADDITION
Type
ADDITION
Details
To a sol. of this material in dry EtOH (120 mL) was added Pd on charcoal (10%, 700 mg)
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt under H2 for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying the residue under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C=NC(=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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